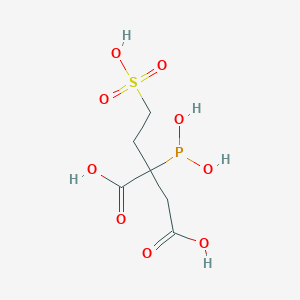![molecular formula C15H12I3NO7S B14257515 O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine CAS No. 185038-82-8](/img/structure/B14257515.png)
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine is a complex organic compound with the molecular formula C15H12I3NO7S. It is characterized by the presence of multiple iodine atoms and a sulfooxy group attached to a phenyl ring, making it a highly iodinated derivative of L-tyrosine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine typically involves the iodination of L-tyrosine followed by sulfonation. The process begins with the iodination of the phenolic hydroxyl group of L-tyrosine using iodine and an oxidizing agent such as iodic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce the sulfooxy group.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deiodinated derivatives .
Applications De Recherche Scientifique
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to thyroid function due to its high iodine content.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in its biological activity, potentially affecting thyroid hormone metabolism and signaling pathways. The sulfooxy group may also influence its solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-[3,5-Diiodo-4-(sulfooxy)phenyl]-3,5-diiodo-L-tyrosine: Another highly iodinated derivative of L-tyrosine with similar structural features.
3,3’,5-Triiodo-L-thyronine sulfate:
Uniqueness
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine is unique due to its specific pattern of iodination and the presence of a sulfooxy group.
Propriétés
Numéro CAS |
185038-82-8 |
|---|---|
Formule moléculaire |
C15H12I3NO7S |
Poids moléculaire |
731.0 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(2,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO7S/c16-8-3-7(4-11(19)15(20)21)1-2-12(8)25-13-5-10(18)14(6-9(13)17)26-27(22,23)24/h1-3,5-6,11H,4,19H2,(H,20,21)(H,22,23,24)/t11-/m0/s1 |
Clé InChI |
XICSABSGZUHGRY-NSHDSACASA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C=C2I)OS(=O)(=O)O)I |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2I)OS(=O)(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)


![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)

![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)

![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)


![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)

